5-bromo-4,7-difluoro-1H-indole
Overview
Description
5-Bromo-4,7-difluoro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The addition of bromine and fluorine atoms to the indole ring enhances its chemical properties, making it a valuable compound in synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4,7-difluoro-1H-indole typically involves the bromination and fluorination of an indole precursor. One common method is the electrophilic substitution reaction where an indole derivative is treated with bromine and fluorine sources under controlled conditions. For instance, starting with 4,7-difluoroindole, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,7-difluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4,7-difluoro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-bromo-4,7-difluoro-1H-indole involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indole: Lacks the fluorine atoms, resulting in different chemical properties.
4,7-Difluoro-1H-indole: Lacks the bromine atom, affecting its reactivity and biological activity.
5-Chloro-4,7-difluoro-1H-indole: Similar structure but with chlorine instead of bromine, leading to variations in chemical behavior.
Uniqueness
5-Bromo-4,7-difluoro-1H-indole is unique due to the combined presence of bromine and fluorine atoms on the indole ring. This combination enhances its reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-4,7-difluoro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-5-3-6(10)8-4(7(5)11)1-2-12-8/h1-3,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKUJKDBKPEJPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=C(C=C2F)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305468 | |
Record name | 5-Bromo-4,7-difluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268816-58-5 | |
Record name | 5-Bromo-4,7-difluoro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268816-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4,7-difluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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